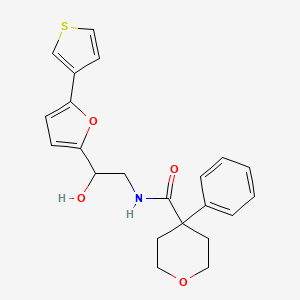

![molecular formula C18H15N3OS3 B2917592 2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 886915-70-4](/img/structure/B2917592.png)

2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolo [3,2-a]pyrimidines involves various methods. One widely known approach is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, including halogen-containing compounds and terminal alkynes . Additionally, Singh et al. developed an efficient procedure for synthesizing thiazolo [3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .

3.

Molecular Structure Analysis

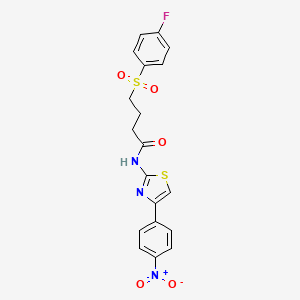

The molecular formula of 2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is C16H9F2N3OS3 . It contains a thiazole ring system and additional functional groups. The presence of benzothiazole and thiazolo moieties suggests potential interactions with enzymes or receptors involved in cellular processes.

4.

Chemical Reactions Analysis

The thiazole ring in this compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These reactions may play a role in its biological activity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on derivatives of nitrogen-containing heterocyclic systems, including compounds structurally related to 2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, has shown promising antimicrobial and antifungal activities. For instance, a study focused on the synthesis of various heterocyclic compounds demonstrated their sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest the potential of these compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds, including those with benzothiazole and thiazolopyridine structures, has been a significant area of research. Methods involving green chemistry principles for the synthesis of benzothiazoles and thiazolopyridines from thioamides have been developed, highlighting an environmentally friendly approach to synthesizing these biologically active compounds (Horishny & Matiychuk, 2020).

Role in the Synthesis of Novel Heterocyclic Compounds

Further studies have expanded on the synthesis of novel hetarylquinolines and related compounds, providing a foundation for the development of new materials with potential applications in various fields, including pharmaceuticals. These research efforts underscore the versatility of heterocyclic compounds in synthesizing new materials with desirable properties (Aleqsanyan & Hambardzumyan, 2021).

Properties

IUPAC Name |

2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS3/c1-3-23-14-7-5-4-6-11(14)17(22)21-18-20-13-9-8-12-15(16(13)25-18)24-10(2)19-12/h4-9H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIWXFGIKWGNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2917509.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

![2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917515.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)